2-(2,5-Dimethoxyphenylamino)ethanol
Description
Contextualization within Anilinoethanol Chemistry
Anilinoethanols are a class of chemical compounds characterized by an aniline (B41778) group attached to an ethanol (B145695) molecule. guidechem.com The basic structure, 2-Anilinoethanol, is a colorless to pale yellow liquid that is soluble in water. guidechem.com These compounds are versatile, containing both an amine and an alcohol functional group, which allows them to participate in a wide array of chemical reactions. solubilityofthings.com
The amino group of the aniline scaffold is particularly important as it allows for the formation of hydrogen bonds, a key interaction in both chemical synthesis and biological systems. researchgate.net Consequently, anilinoethanols are widely used as intermediates in the synthesis of dyes and various organic compounds, including pharmaceuticals like analgesics and anti-inflammatory agents. guidechem.comchemicalbook.com
2-(2,5-Dimethoxyphenylamino)ethanol is a derivative of this fundamental structure. It is distinguished by the presence of two methoxy (B1213986) (-OCH3) groups at positions 2 and 5 on the phenyl ring. This substitution significantly influences the molecule's electronic properties and steric hindrance, thereby modifying its reactivity and potential biological interactions compared to the parent anilinoethanol.
Significance as a Foundational Chemical Scaffold in Research
The true significance of 2-(2,5-Dimethoxyphenylamino)ethanol in the research landscape lies in its role as a foundational chemical scaffold. A chemical scaffold is a core structure of a molecule upon which various modifications can be made to create a library of related compounds. The 2,5-dimethoxyphenyl ethanolamine (B43304) core is a key component in the synthesis of several important pharmaceutical compounds.
For instance, the structurally related compound 1-(2,5-Dimethoxyphenyl)-2-ethylaminoethanol is a crucial intermediate in the preparation of Midodrine. google.com Midodrine is a vasopressor agent used to treat orthostatic hypotension. google.comcphi-online.com The synthesis of Midodrine, chemically known as (±)2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride, has been approached through various routes, often starting from precursors bearing the 2,5-dimethoxyphenyl moiety. google.com
Specifically, 2-(2,5-Dimethoxyphenylamino)ethanol serves as a direct precursor in the synthesis of other heterocyclic compounds. For example, it is used as a starting material in the preparation of 3,4-dihydro-2H-1,4-benzoxazin-6-ol. chemdad.com The versatility of the amino alcohol functionality makes it a valuable building block for creating more complex molecules with potential biological activity. solubilityofthings.com
Evolution of Research Perspectives on 2-(2,5-Dimethoxyphenylamino)ethanol
The research perspective on compounds like 2-(2,5-Dimethoxyphenylamino)ethanol has evolved in parallel with broader trends in medicinal chemistry and drug discovery. The initial interest in phenylalkylamines, a larger class that encompasses anilinoethanol derivatives, began with foundational structure-activity relationship (SAR) studies. nih.gov Early research focused on synthesizing analogs and understanding how simple chemical modifications influenced their basic properties.
Over time, as the understanding of pharmacology deepened, the focus shifted. Compounds containing the 2,5-dimethoxyphenyl scaffold, such as 2,5-dimethoxy-4-iodoamphetamine (DOI), were identified as potent agonists for specific serotonin (B10506) receptors. nih.gov This led to their use as tool compounds in neuropharmacological research to probe the function of these receptor systems. nih.gov
More recently, there has been a resurgence of interest in the therapeutic potential of this class of compounds. Preclinical studies have investigated the effects of agents like DOI on conditions such as alcohol use disorder. nih.gov This evolution from simple chemical intermediates to complex pharmacological tools and potential therapeutics illustrates a growing appreciation for the nuanced effects that can be achieved by modifying the core 2,5-dimethoxyphenyl scaffold.
Current Gaps and Future Directions in Fundamental Research
Despite decades of research on related structures, there remain significant gaps and promising future directions in the fundamental research of 2-(2,5-Dimethoxyphenylamino)ethanol and its derivatives.
One major area for future exploration is the synthesis of novel derivatives. Researchers have noted that the development of new catalytic methods can permit the exploration of "hitherto inaccessible chemical space," suggesting that many potential analogs of anilinoethanols have yet to be created. nih.gov The development of more efficient and environmentally friendly synthetic protocols is a constant goal in organic chemistry. beilstein-journals.orgnih.gov
A significant future direction lies in the application of computational chemistry and rational drug design. Modern computational tools can predict the binding of small molecules to biological targets, such as enzymes or receptors. frontiersin.org This allows for the in silico design of novel derivatives of the 2-(2,5-Dimethoxyphenylamino)ethanol scaffold tailored to interact with specific biological targets. For example, targeting kinases in pathogenic fungi is a promising strategy for developing new antifungal drugs, a field where new chemical scaffolds are needed. frontiersin.org
Future fundamental research will likely involve a synergistic approach, combining computational design with advanced organic synthesis to create novel molecules based on the 2-(2,5-Dimethoxyphenylamino)ethanol scaffold. These new compounds would then undergo rigorous experimental validation, including in vitro and in vivo studies, to assess their potential as research tools or as leads for new therapeutic agents. frontiersin.org
Properties
IUPAC Name |
2-(2,5-dimethoxyanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-8-3-4-10(14-2)9(7-8)11-5-6-12/h3-4,7,11-12H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVDGJWIQNKTFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443384 | |
| Record name | 2-(2,5-Dimethoxyanilino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28226-20-2 | |
| Record name | 2-(2,5-Dimethoxyanilino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 28226-20-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Pathways and Methodologies for 2 2,5 Dimethoxyphenylamino Ethanol
Established Synthetic Routes and Reaction Conditions
The established routes for synthesizing 2-(2,5-Dimethoxyphenylamino)ethanol are well-documented, offering reliable and reproducible methods for its preparation. These pathways are broadly categorized into reduction-based approaches and reductive amination strategies.
A common and effective strategy for synthesizing the target compound involves the chemical reduction of a nitro group in a suitable precursor. This transformation is a cornerstone of amine synthesis, and various reagents and conditions have been optimized for this purpose.
The direct reduction of 1-(2,5-Dimethoxyphenyl)-2-nitroethanol stands as a primary method for obtaining 2-(2,5-Dimethoxyphenylamino)ethanol. This precursor is typically synthesized via a condensation reaction between 2,5-dimethoxybenzaldehyde (B135726) and nitromethane. google.com The subsequent reduction of the nitro group to an amine is efficiently accomplished using hydride reagents.
A widely used reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). google.comchemicalbook.com In a typical procedure, 1-(2,5-Dimethoxyphenyl)-2-nitroethanol is dissolved in an alcoholic solvent, such as ethanol (B145695) or a methanol (B129727)/water mixture, and cooled to a reduced temperature. google.comchemicalbook.com Sodium borohydride is then added portion-wise to control the exothermic reaction. google.com The reaction proceeds over a couple of hours, after which the final product is isolated through workup and purification, often involving recrystallization to achieve high purity. google.comchemicalbook.com
Catalytic hydrogenation is a powerful and clean method for the reduction of nitro groups. This technique is widely applied to the synthesis of arylamines from nitroarenes. libretexts.org For precursors like 2,5-dimethoxy-β-nitrostyrene, which is closely related to 1-(2,5-Dimethoxyphenyl)-2-nitroethanol, catalytic hydrogenation can effectively reduce both the nitro group and the alkene double bond simultaneously to yield the corresponding phenethylamine (B48288). sciencemadness.orgchemrxiv.org
Commonly employed catalysts include palladium on carbon (Pd/C) or platinum-based catalysts. libretexts.orgsciencemadness.org The hydrogen source can be molecular hydrogen (H₂) gas, often under pressure, or a transfer hydrogenation reagent like formic acid (HCOOH) with triethylamine (B128534) (Et₃N). sciencemadness.org While catalytic hydrogenation with H₂ gas can be highly efficient, sometimes requiring only a small percentage of catalyst, it necessitates specialized equipment like a Parr shaker to handle pressurized gas. sciencemadness.org
Alternative reducing agents that can achieve a similar transformation from the nitrostyrene (B7858105) precursor include strong hydrides like lithium aluminum hydride (LiAlH₄) or a combination system of sodium borohydride and a transition metal salt, such as copper(II) chloride (CuCl₂), which offers a rapid and high-yielding one-pot procedure. chemrxiv.orggoogle.com Reductions using metals like iron (Fe) or zinc (Zn) in acidic media are also viable for converting nitrostyrenes to amines. sciencemadness.orgreddit.com
Reductive amination is a versatile and powerful method for forming carbon-nitrogen bonds, allowing for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones. libretexts.orglibretexts.org This process involves the initial reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. youtube.com
The synthesis of 2-(2,5-Dimethoxyphenylamino)ethanol can be envisioned through a reductive amination pathway. One hypothetical route involves the condensation of 2,5-dimethoxyaniline (B66101) with a protected two-carbon aldehyde, such as 2-(benzyloxy)acetaldehyde, followed by the reduction of the resulting imine and subsequent deprotection. A more direct, albeit potentially challenging, approach would be the reaction of 2,5-dimethoxyaniline with glyoxal (B1671930) or a related derivative.
Alternatively, a convergent synthesis could involve the reaction of ethanolamine (B43304) with 2,5-dimethoxybenzaldehyde. The initial condensation would form an imine, which would then be reduced to yield the final secondary amine product. A key aspect of this strategy is the choice of reducing agent. The reagent must be capable of reducing the imine intermediate without affecting the starting carbonyl compound. youtube.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose due to their mild reactivity and selectivity for imines over aldehydes or ketones. libretexts.orglibretexts.org
The direct coupling of an amine with an alcohol to form a more complex amine represents a highly atom-economical synthetic strategy. While traditional methods often require the pre-activation of the alcohol, modern catalytic systems are being developed to facilitate this transformation directly. For instance, iridium-catalyzed hydrogen auto-transfer reactions can couple primary alcohols with pronucleophiles to create new C-C and C-N bonds, as demonstrated in the synthesis of vicinal amino alcohols from primary alcohols and phthalimido-allene. nih.gov Although not yet specifically reported for the synthesis of 2-(2,5-Dimethoxyphenylamino)ethanol, such advanced catalytic protocols illustrate a potential future direction for the direct coupling of 2,5-dimethoxyaniline and ethanol. These methods are at the forefront of synthetic organic chemistry and offer a more sustainable alternative to classical multi-step sequences.
Nucleophilic Substitution Reactions with Halogenated Precursors
A foundational and widely utilized method for the synthesis of amino alcohols like 2-(2,5-dimethoxyphenylamino)ethanol is the nucleophilic substitution reaction. This approach typically involves the reaction of an amine with a halo-alcohol. In the context of synthesizing the target compound, 2,5-dimethoxyaniline acts as the nucleophile, attacking an electrophilic two-carbon unit that already contains a hydroxyl group.
A common and effective electrophile for this purpose is a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol (B42945). The reaction proceeds via an SN2 mechanism, where the nitrogen atom of the aniline (B41778) attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion and the formation of the desired N-C bond.
A general procedure for the selective mono-N-alkylation of anilines with 2-chloroethanol has been reported, which can be adapted for the synthesis of 2-(2,5-dimethoxyphenylamino)ethanol. nih.gov This method employs a mixed base system of potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) in methanol at room temperature. The use of a base is crucial to neutralize the hydrohalic acid formed as a byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.
A greener alternative to traditional organic solvents for this reaction is the use of water. tandfonline.com A sustainable protocol for the synthesis of N-(2-hydroxyethyl)anilines has been developed that involves the selective alkylation of anilines with 2-chloroethanol in water, eliminating the need for catalysts and organic solvents. tandfonline.com This method not only offers environmental benefits but also simplifies the work-up procedure.
For illustrative purposes, a hypothetical reaction table based on these methodologies is presented below:
Table 1: Hypothetical Reaction Conditions for Nucleophilic Substitution
| Entry | Halogenated Precursor | Base | Solvent | Temperature (°C) | Putative Yield (%) |
| 1 | 2-Chloroethanol | K₂CO₃/Na₂CO₃ | Methanol | 25 | Good to Excellent |
| 2 | 2-Bromoethanol | K₂CO₃ | Acetonitrile | Reflux | High |
| 3 | 2-Chloroethanol | None | Water | 90 | Moderate to Good |
Novel and Optimized Synthetic Methodologies
In recent years, there has been a significant drive towards developing more efficient, sustainable, and atom-economical synthetic methods. These modern approaches are increasingly being applied to the synthesis of a wide range of organic compounds, including amino alcohols.
Green Chemistry Principles in Synthetic Design
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com Key principles of green chemistry include the use of renewable feedstocks, the design of energy-efficient processes, and the maximization of atom economy.
One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or neat, reactions offer significant advantages in this regard. These reactions are typically conducted by mixing the neat reactants, sometimes with a solid support or catalyst, and often with mechanical grinding or heating.
While a specific solvent-free synthesis for 2-(2,5-dimethoxyphenylamino)ethanol has not been detailed in the reviewed literature, the N-alkylation of anilines with alcohols has been achieved under solvent-free conditions using solid acid catalysts. researchgate.net This suggests the feasibility of developing a similar protocol for the target compound, potentially using a solid base catalyst and a halogenated ethanol or even ethylene (B1197577) carbonate as the electrophile.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov A reaction with high atom economy is one where most of the atoms from the reactants are incorporated into the final product, minimizing waste.
The classical nucleophilic substitution reaction of 2,5-dimethoxyaniline with a 2-haloethanol, while effective, does not have a 100% atom economy due to the formation of a salt byproduct (e.g., sodium chloride or potassium bromide).
To illustrate, the atom economy for the reaction of 2,5-dimethoxyaniline with 2-chloroethanol in the presence of sodium bicarbonate can be calculated as follows:
Reaction: (CH₃O)₂C₆H₃NH₂ + ClCH₂CH₂OH + NaHCO₃ → (CH₃O)₂C₆H₃NHCH₂CH₂OH + NaCl + H₂O + CO₂
Molecular Weight of Desired Product (C₁₀H₁₅NO₃): 197.23 g/mol
Molecular Weight of Reactants:
2,5-Dimethoxyaniline (C₈H₁₁NO₂): 153.18 g/mol
2-Chloroethanol (C₂H₅ClO): 80.51 g/mol
Sodium Bicarbonate (NaHCO₃): 84.01 g/mol
Total Mass of Reactants: 153.18 + 80.51 + 84.01 = 317.7 g/mol
Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Atom Economy (%) = (197.23 / 317.7) x 100 ≈ 62.1%
In contrast, the direct addition of an amine to an epoxide, such as the reaction of 2,5-dimethoxyaniline with ethylene oxide, would theoretically have a 100% atom economy as all atoms of the reactants are incorporated into the product. However, the use of highly reactive and hazardous ethylene oxide presents significant safety challenges.
A more modern and atom-economical approach is the direct N-alkylation of anilines with alcohols, which produces only water as a byproduct. This type of reaction, discussed in the next section, represents a significant advancement in green synthetic methodology. researchgate.net
Catalytic and Microwave-Assisted Syntheses
Catalysis and microwave irradiation are powerful tools in modern organic synthesis that can lead to faster reactions, higher yields, and improved selectivity, often under milder conditions than traditional methods.
Transition metal-catalyzed reactions have revolutionized C-N bond formation. A particularly elegant and atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology for the N-alkylation of amines with alcohols. nih.gov In this process, a transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and an aldehyde intermediate. The amine then condenses with the aldehyde to form an imine, which is subsequently reduced by the metal-hydride to afford the alkylated amine, regenerating the catalyst in the process. This reaction produces only water as a byproduct.
Ruthenium and iridium complexes are commonly employed as catalysts for this transformation. nih.govrsc.org For instance, a ruthenium-catalyzed N-alkylation of anilines with primary alcohols has been developed, offering a new pathway for the synthesis of aminosugar derivatives. rsc.org While a specific application to the synthesis of 2-(2,5-dimethoxyphenylamino)ethanol has not been explicitly reported, the general applicability of these methods to a wide range of anilines and alcohols suggests that a similar strategy could be successfully employed.
Table 2: Representative Transition Metal Catalysts for N-Alkylation of Amines with Alcohols
| Catalyst System | Reactants | Product Type | Key Features |
| [RuCl₂(p-cymene)]₂ / dppf | Anilines, Primary Alcohols | N-Alkylated Anilines | High yields, applicable to sugar derivatives. rsc.org |
| NHC-Ir(III) Complexes | Anilines, Benzyl Alcohols | N-Alkylated Anilines | High yields, broad substrate scope. nih.gov |
| Manganese Pincer Complexes | Anilines, Primary Alcohols | Mono-N-Alkylated Anilines | Earth-abundant metal, high selectivity. nih.gov |
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy. This rapid and efficient heating can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reactions. rsc.org
The nucleophilic substitution reaction between anilines and 2-chloro-4,6-dimethylpyrimidine (B132427) has been shown to be significantly accelerated under microwave irradiation compared to conventional heating. rsc.orgnih.gov This suggests that the synthesis of 2-(2,5-dimethoxyphenylamino)ethanol from 2,5-dimethoxyaniline and a 2-haloethanol could be effectively optimized using microwave technology. The use of ethanol as a solvent in such reactions is also advantageous from a green chemistry perspective. nih.gov
A hypothetical microwave-assisted synthesis could involve heating a mixture of 2,5-dimethoxyaniline, 2-chloroethanol, and a base in a sealed vessel within a microwave reactor. The precise conditions, such as temperature, pressure, and reaction time, would need to be optimized to maximize the yield of the desired product.
Microwave Irradiation for Enhanced Reaction Kinetics
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and often enhance product purity. In the context of synthesizing N-alkylanilines, microwave irradiation offers a significant advantage over conventional heating methods. The application of microwaves can drastically reduce reaction times, for instance, from hours to minutes, and can lead to higher yields. beilstein-journals.orgmdpi.comnih.gov This is attributed to the efficient and homogeneous heating of the reaction mixture, which can lead to faster and more uniform reaction kinetics. thieme-connect.de
Precursor Chemistry and Intermediate Reactions
The successful synthesis of 2-(2,5-dimethoxyphenylamino)ethanol is critically dependent on the availability and reactivity of its key precursors: an aryl component and an aliphatic component.
Synthesis of Key Aryl and Aliphatic Intermediates
The primary aryl intermediate for the synthesis is 2,5-dimethoxyaniline . This compound is commercially available and can be synthesized through several methods, most commonly by the reduction of 2,5-dimethoxynitrobenzene. guidechem.com This reduction can be achieved using various reducing agents, such as iron powder in an acidic medium or through catalytic hydrogenation, for instance, using a Pt/C catalyst. guidechem.com The starting material, 2,5-dimethoxynitrobenzene, can be prepared from 1,4-dimethoxybenzene (B90301) through nitration.
The key aliphatic intermediate is a molecule that can introduce the 2-hydroxyethyl group onto the nitrogen atom of the aniline. Common reagents for this purpose include:
2-Haloethanols , such as 2-bromoethanol and 2-chloroethanol. These are readily available commercial reagents.
Ethylene oxide , a highly reactive epoxide that readily undergoes ring-opening upon nucleophilic attack by the amine.
Another related precursor that can be synthesized is α-chloro-2,5-dimethoxy-acetophenone . This can be prepared via a Friedel-Crafts reaction between 1,4-dimethoxybenzene and chloroacetyl chloride. google.com Subsequent reaction with a source of ammonia, followed by reduction, can lead to related amino alcohol structures. google.com
Analysis of Reaction Pathways and By-product Formation
The primary reaction pathway for the synthesis of 2-(2,5-dimethoxyphenylamino)ethanol is the N-alkylation of 2,5-dimethoxyaniline. This reaction involves the nucleophilic attack of the amino group of the aniline on the electrophilic carbon of the ethanolating agent.
When using a 2-haloethanol, the reaction proceeds via a standard SN2 mechanism. The reaction is typically carried out in the presence of a base to scavenge the hydrohalic acid by-product, which would otherwise protonate the starting aniline, rendering it non-nucleophilic. A common by-product in this reaction is the N,N-dialkylated product , where two molecules of the ethanolating agent react with the aniline nitrogen. The formation of this by-product can be influenced by the stoichiometry of the reactants and the reaction conditions. psu.edu Using an excess of the aniline can favor mono-alkylation.
If ethylene oxide is used as the alkylating agent, the reaction proceeds through a ring-opening mechanism. The nucleophilic nitrogen of the aniline attacks one of the carbon atoms of the epoxide ring, leading to the formation of the desired product after a proton transfer step.
The amino group of 2-(2,5-dimethoxyphenylamino)ethanol is a secondary amine and remains nucleophilic, capable of undergoing further substitution reactions. As mentioned, a primary competing reaction during the synthesis is further alkylation to form the tertiary amine, N,N-bis(2-hydroxyethyl)-2,5-dimethoxyaniline . The extent of this dialkylation is dependent on factors such as the molar ratio of the reactants, reaction temperature, and the nature of the base and solvent used. psu.edu
Furthermore, the amino group can be acylated by reaction with acylating agents like acid chlorides or anhydrides to form the corresponding amide. The reactivity of the amino group can be attenuated by such modifications. libretexts.org The aryl(sulfonyl)amino group, formed by reaction with a sulfonyl chloride, can act as a good leaving group in intramolecular substitution reactions. nih.gov While not directly a by-product of the primary synthesis, these reactions illustrate the potential for further functionalization or undesired side reactions if reactive species are present.
Molecular and Biochemical Mechanistic Investigations of 2 2,5 Dimethoxyphenylamino Ethanol
In Vitro Receptor Binding and Interaction Studies
In vitro receptor binding and interaction studies are fundamental to characterizing the pharmacological profile of a compound. These assays allow for the determination of a compound's affinity for various receptors, providing a quantitative measure of its potential to interact with specific biological targets.
Methodologies for Receptor Interaction Profiling
A variety of sophisticated techniques are employed to investigate the binding affinities and functional effects of compounds like 2-(2,5-Dimethoxyphenylamino)ethanol at different receptors. These methods are essential for building a comprehensive understanding of a molecule's pharmacological fingerprint.
Radioligand binding assays are a classic and powerful tool for quantifying the interaction between a ligand (the compound being studied) and a receptor. frontiersin.org This technique involves the use of a radiolabeled form of a known ligand (a radioligand) that binds with high affinity and specificity to the target receptor. The assay measures the ability of the test compound, in this case, 2-(2,5-Dimethoxyphenylamino)ethanol, to displace the radioligand from the receptor.
The general principle involves incubating a preparation of cells or membranes expressing the target receptor with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it competes with the radioligand for binding to the receptor, leading to a decrease in the amount of bound radioactivity. The data generated are used to calculate the inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
For compounds related to 2-(2,5-Dimethoxyphenylamino)ethanol, such as the 2,5-dimethoxyphenethylamines, radioligand binding assays have been instrumental in determining their affinities for various serotonin (B10506) (5-HT) receptors, including the 5-HT1A, 5-HT2A, and 5-HT2C subtypes, as well as adrenergic and dopamine (B1211576) receptors. frontiersin.org
High-throughput screening (HTS) encompasses a range of automated technologies designed to rapidly test a large number of compounds for their biological activity. In the context of receptor interaction profiling, HTS techniques for binding affinity allow for the efficient screening of compound libraries against a panel of receptor targets.
One common HTS method is the scintillation proximity assay (SPA). In SPA, the receptor of interest is immobilized onto a solid support, such as a microplate well, that is coated with a scintillant. When a radioligand binds to the receptor, it comes into close enough proximity to the scintillant to excite it, producing a light signal that can be detected. Unbound radioligand in the solution is too far away to cause a signal. When a test compound displaces the radioligand, the signal decreases. This method eliminates the need for a separation step to remove unbound radioligand, making it highly amenable to automation.
Another HTS approach involves fluorescence-based assays. For example, fluorescence polarization (FP) can be used to measure binding. In this technique, a fluorescently labeled ligand is excited with polarized light. When the small, fluorescently labeled ligand is unbound, it tumbles rapidly in solution, and the emitted light is depolarized. When it binds to the much larger receptor molecule, its rotation is slowed, and the emitted light remains polarized. A test compound that displaces the fluorescent ligand will cause a decrease in polarization.
These HTS methods are invaluable for initial screening and lead discovery, allowing for the rapid identification of compounds with significant binding affinity for specific receptors from large chemical libraries.
Molecular Basis of Ligand-Receptor Recognition
The specific interaction between a ligand and its receptor is governed by the three-dimensional structures of both molecules and the various non-covalent interactions that can form between them. For 2-(2,5-Dimethoxyphenylamino)ethanol, the key structural features that dictate its receptor binding profile are the substituted aromatic ring and the β-amino alcohol moiety.
The 2,5-dimethoxy substitution pattern on the phenyl ring is a critical determinant of the pharmacological activity of many phenethylamine (B48288) derivatives. frontiersin.org Studies on a wide range of 2,5-dimethoxyphenethylamines have consistently demonstrated that this substitution pattern confers significant affinity for serotonin 5-HT2 receptors, particularly the 5-HT2A subtype. frontiersin.orgnih.govnih.gov
The methoxy (B1213986) groups at the 2 and 5 positions are thought to engage in specific interactions with amino acid residues within the binding pocket of the 5-HT2A receptor. These interactions may include hydrogen bonding with the oxygen atoms of the methoxy groups and hydrophobic interactions involving the methyl groups. The precise orientation of these substituents is crucial, as moving them to other positions on the phenyl ring can dramatically alter receptor affinity and functional activity.
Furthermore, modifications to the substituents on the aromatic ring can fine-tune the binding affinity and selectivity. For instance, the addition of other groups at the 4-position of the 2,5-dimethoxyphenyl ring has been extensively explored in related phenethylamine series. frontiersin.orgnih.gov While direct data for 2-(2,5-Dimethoxyphenylamino)ethanol is not available, the general principles derived from these analogous compounds suggest that the electronic and steric properties of the aromatic ring are paramount for its interaction with target receptors.
Interactive Table: Receptor Binding Affinities (Ki, nM) of Selected 2,5-Dimethoxyphenethylamine Analogs
| Compound | 5-HT2A | 5-HT2C | 5-HT1A | α1-adrenergic | α2-adrenergic | D2 Dopamine |
| 2C-H | 240 | 1100 | >10000 | 1300 | 4800 | >10000 |
| 2C-D | 68 | 480 | >10000 | 2800 | >10000 | >10000 |
| 2C-E | 47 | 210 | 9100 | 1200 | 7000 | >10000 |
| 2C-I | 19 | 120 | >10000 | 1100 | 5800 | >10000 |
| 2C-T-2 | 21 | 100 | >10000 | 2200 | 7300 | >10000 |
Data adapted from studies on structurally related phenethylamine compounds to infer potential interactions of 2-(2,5-Dimethoxyphenylamino)ethanol. The specific binding profile of 2-(2,5-Dimethoxyphenylamino)ethanol itself has not been reported in the reviewed literature.
The β-amino alcohol functional group is a common motif in many biologically active molecules and plays a significant role in their interactions with receptors. This moiety consists of an amino group and a hydroxyl group separated by two carbon atoms. The presence of the hydroxyl group introduces a potential hydrogen bond donor and acceptor, which can form specific interactions with the receptor binding site.
In the context of phenethylamines, the presence of a β-hydroxyl group can influence both the affinity and the functional activity at various receptors. For example, in some classes of adrenergic receptor ligands, the β-hydroxyl group is essential for high-affinity binding and agonist activity. It is believed to mimic the hydroxyl group present in the endogenous catecholamine neurotransmitters like norepinephrine.
The amino group is also critical for receptor interaction, typically forming a salt bridge with an acidic amino acid residue, such as aspartate, in the transmembrane domain of G-protein coupled receptors. The nature of the substituent on the nitrogen atom can also modulate binding affinity and selectivity.
Enzymatic Biotransformation and Interaction Studies
Extensive literature searches did not yield specific studies on the enzymatic biotransformation and interaction of 2-(2,5-Dimethoxyphenylamino)ethanol. Research focusing on the direct enzymatic conversions, kinetic characterization of enzyme-substrate interactions, and specific biocatalytic applications for this compound appears to be limited or not publicly available. General principles of biocatalysis and enzyme-substrate interactions can be inferred from studies on structurally related molecules, but direct experimental data on 2-(2,5-Dimethoxyphenylamino)ethanol is absent in the reviewed scientific literature.
Investigation of Enzymatic Conversions (Focusing on in vitro and in silico models)
Identification of Enzymes Catalyzing Transformations
There is no specific information in the reviewed literature identifying enzymes that catalyze the transformation of 2-(2,5-Dimethoxyphenylamino)ethanol. However, based on its chemical structure, potential enzymatic transformations could be hypothesized. The dimethoxyphenyl group might be a target for O-demethylation by cytochrome P450 (CYP450) enzymes. The ethanolamine (B43304) side chain could potentially undergo oxidation by alcohol dehydrogenases or amine oxidases. Without experimental data, these remain speculative possibilities.
Kinetic Characterization of Enzyme-Substrate Interactions
No studies were found that provide kinetic data such as Michaelis-Menten constants (K_m) or turnover numbers (k_cat) for the interaction of 2-(2,5-Dimethoxyphenylamino)ethanol with any enzyme. Such studies are crucial for understanding the efficiency and specificity of potential enzymatic reactions but have not been reported for this specific compound.
Biocatalytic Applications in Synthesis and Modification
The use of biocatalysis in chemical synthesis is a growing field due to the high selectivity and mild reaction conditions offered by enzymes. nih.gov Enzymes, particularly lipases and proteases, are utilized for the synthesis and modification of a variety of compounds, including polymers and chiral molecules. mdpi.commdpi.com For instance, alcohol dehydrogenases are employed in the stereoselective synthesis of chiral alcohols, which are valuable intermediates in the pharmaceutical industry. mdpi.com While these examples showcase the potential of biocatalysis, there are no specific reports on the application of 2-(2,5-Dimethoxyphenylamino)ethanol as a substrate in biocatalytic synthesis or for its enzymatic modification.
Molecular Interaction Dynamics and Models
Conformational Analysis and Molecular Recognition
A detailed conformational analysis and studies on the molecular recognition of 2-(2,5-Dimethoxyphenylamino)ethanol are not available in the current scientific literature. The conformation of a molecule, which describes the spatial arrangement of its atoms, is crucial for its interaction with biological targets. For example, the ethanol (B145695) molecule exists in two conformations, trans and gauche. researchgate.net Understanding the preferred conformation of 2-(2,5-Dimethoxyphenylamino)ethanol would require computational modeling or experimental techniques like NMR spectroscopy, which have not been reported for this compound. Similarly, molecular recognition studies would be necessary to understand how this molecule might bind to a specific protein or receptor, but such research is currently unavailable.
Hydrogen Bonding and Stereochemical Influences on Molecular Interactions
The three-dimensional structure of a molecule and its capacity to form non-covalent interactions are critical determinants of its biological activity. For 2-(2,5-Dimethoxyphenylamino)ethanol, both hydrogen bonding and stereochemistry play pivotal roles in its potential interactions with biological targets.
Hydrogen Bonding:
The 2-(2,5-Dimethoxyphenylamino)ethanol molecule possesses key functional groups capable of participating in hydrogen bonding: the hydroxyl (-OH) group and the secondary amine (-NH-) group. The hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). Similarly, the secondary amine can donate a hydrogen bond and the nitrogen atom can act as an acceptor.
These hydrogen bonding capabilities are crucial for the molecule's interaction with the amino acid residues of a receptor's binding pocket. For instance, the hydroxyl group could form a hydrogen bond with a serine, threonine, or tyrosine residue, while the amino group could interact with an aspartate or glutamate (B1630785) residue. Intramolecular hydrogen bonding between the hydroxyl group and the amino group is also possible, which would influence the molecule's preferred conformation.
The presence of the two methoxy groups on the phenyl ring can also influence hydrogen bonding. While not strong hydrogen bond donors, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, potentially forming weaker interactions with the binding site.
Stereochemical Influences:
The ethanolamine side chain of 2-(2,5-Dimethoxyphenylamino)ethanol contains a chiral center at the carbon atom bearing the hydroxyl group. This means the compound can exist as two enantiomers, (R)- and (S)-2-(2,5-Dimethoxyphenylamino)ethanol. The spatial arrangement of the hydroxyl group and the phenylamino (B1219803) group around this chiral center is critical for its interaction with a chiral biological target like a receptor.
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies and efficacies. One enantiomer may fit optimally into the binding site, leading to a strong interaction and a pronounced biological effect, while the other enantiomer may have a weaker interaction or interact with a different set of residues, resulting in a different or no effect. The specific stereochemical requirements of the target receptor would dictate which enantiomer of 2-(2,5-Dimethoxyphenylamino)ethanol is more active.
Table 1: Potential Hydrogen Bond Interactions of 2-(2,5-Dimethoxyphenylamino)ethanol
| Functional Group on 2-(2,5-Dimethoxyphenylamino)ethanol | Role in Hydrogen Bonding | Potential Interacting Amino Acid Residues |
| Hydroxyl (-OH) | Donor and Acceptor | Serine, Threonine, Tyrosine, Aspartate, Glutamate |
| Secondary Amine (-NH-) | Donor and Acceptor | Aspartate, Glutamate, Serine, Threonine |
| Methoxy (-OCH3) | Acceptor | Serine, Threonine, Tyrosine |
This table presents theoretically possible interactions. The actual interactions would depend on the specific topology of the receptor binding site.
Electronic Distribution Effects on Reactivity and Binding
The electronic properties of a molecule, specifically the distribution of electron density, are fundamental to its reactivity and how it is recognized by and binds to a receptor. In 2-(2,5-Dimethoxyphenylamino)ethanol, the electronic character is largely dictated by the substituted phenyl ring.
The two methoxy groups (-OCH3) on the phenyl ring are electron-donating groups due to the resonance effect of the lone pairs on the oxygen atoms. This increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the methoxy groups. This enhanced electron density can influence the molecule's ability to participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the receptor binding pocket.
The increased electron density on the phenyl ring also affects the basicity of the secondary amine. The electron-donating nature of the methoxy groups can subtly increase the electron density on the nitrogen atom, potentially making it a stronger hydrogen bond acceptor and influencing its protonation state at physiological pH.
Table 2: Predicted Electronic Properties of Key Atoms in 2-(2,5-Dimethoxyphenylamino)ethanol
| Atom | Predicted Partial Charge (Arbitrary Units) | Influence on Reactivity and Binding |
| Hydroxyl Oxygen | -0.65 | Strong hydrogen bond acceptor. |
| Amino Nitrogen | -0.35 | Hydrogen bond acceptor, site of potential protonation. |
| Phenyl Ring Carbons | Varied (Ortho/Para positions more negative) | Participation in π-π stacking interactions. |
| Hydroxyl Hydrogen | +0.45 | Strong hydrogen bond donor. |
| Amino Hydrogen | +0.30 | Hydrogen bond donor. |
Note: The partial charge values are illustrative and would require specific computational chemistry calculations for precise determination.
Derivatization, Analogues, and Structure Activity Relationship Sar Methodologies for 2 2,5 Dimethoxyphenylamino Ethanol
Design and Synthesis of Structural Analogues and Derivatives
Modification of the Dimethoxyphenyl Moiety
The 2,5-dimethoxyphenyl group is a frequent target for modification. Studies have explored the impact of altering the substitution pattern on the aromatic ring. This includes the synthesis of compounds where the methoxy (B1213986) groups are shifted to other positions on the phenyl ring or replaced with different functional groups altogether. The goal of these modifications is to probe how electronic and steric factors on the aromatic moiety influence the molecule's interactions. For instance, the replacement of methoxy groups with other substituents can alter the electron density of the ring and introduce different steric profiles, which can be crucial for its chemical behavior.
Recent research has led to the discovery of 2,5-dimethoxyphenylpiperidines as a novel class of compounds, with detailed structure-activity investigations highlighting the importance of the dimethoxyphenyl moiety. nih.gov
Alterations of the Aminoethanol Backbone
The aminoethanol backbone is another critical component for structural modification. Researchers have synthesized derivatives by altering the length of the ethanolamine (B43304) chain, introducing substituents on the carbon atoms of the backbone, and modifying the terminal hydroxyl and amino groups. For example, N-alkylation of the amino group introduces different steric and electronic environments around the nitrogen atom. The synthesis of N-isopropyl and N-ethyl derivatives of related 1-aryl-2-aminoethanol compounds has been reported, demonstrating the exploration of steric bulk on the nitrogen atom. nih.govnih.gov
Introduction of Heterocyclic Systems
To explore a wider chemical space, heterocyclic systems have been incorporated into the 2-(2,5-dimethoxyphenylamino)ethanol scaffold. This can involve replacing the dimethoxyphenyl ring with a heterocyclic aromatic system or fusing a heterocycle to the existing structure. For instance, morpholine (B109124) analogues of 1-(2,5-dimethoxyphenyl)-2-aminoethanols have been synthesized. nih.gov This cyclization of the aminoethanol side chain into a morpholine ring system dramatically alters the conformational flexibility and polarity of the molecule. The synthesis of 1,5-benzothiazepines, another class of heterocyclic compounds, has also been achieved through the reaction of 2-aminobenzenethiols with α,β-unsaturated carbonyl compounds, showcasing a method to introduce complex heterocyclic systems. researchgate.net
Computational Approaches in Structure-Activity Relationship (SAR) Elucidation
Computational methods are invaluable tools for understanding the relationship between the chemical structure of 2-(2,5-dimethoxyphenylamino)ethanol analogues and their properties. These approaches allow for the prediction of activity and the rational design of new compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling Techniques
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the structural features of a series of compounds and their biological or chemical activity. slideshare.net These models are instrumental in predicting the activity of newly designed molecules before their synthesis, thus saving time and resources. nih.gov
2D-QSAR studies utilize descriptors that are derived from the two-dimensional representation of a molecule. These descriptors can encode information about the molecule's topology, connectivity, and elemental composition. Statistical methods such as Multiple Linear Regression (MLR) are then employed to build a linear model that correlates these descriptors with the observed activity. nih.govresearchgate.net
In a typical 2D-QSAR study, a variety of descriptors are calculated for a set of molecules with known activities. These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), and electronic descriptors. Statistical techniques are then used to select the most relevant descriptors and to generate a predictive model. researchgate.net The quality of the QSAR model is assessed using various statistical parameters such as the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validation coefficient (Q²), which measures the model's predictive ability. researchgate.net For instance, a 2D-QSAR model might reveal that the activity of a series of compounds is positively correlated with a specific topological index and negatively correlated with the number of hydrogen bond donors. This information can then guide the design of new analogues with potentially enhanced activity.
The development of robust QSAR models relies on the careful selection of descriptors and the application of appropriate statistical validation methods to avoid overfitting and chance correlations. mdpi.com
Three-Dimensional (3D) Approaches for Ligand-Receptor Interactions
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful computational tools used to establish a correlation between the 3D properties of molecules and their biological activities. mdpi.comresearchgate.net For derivatives related to the 2,5-dimethoxyphenylamino scaffold, methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are instrumental. These techniques help in understanding how steric, electrostatic, and other physicochemical fields of a molecule influence its binding affinity and efficacy at a receptor. researchgate.netmdpi.com
In a typical 3D-QSAR study, a series of analogue compounds with known biological activities are structurally aligned. CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the compounds and a probe atom on a 3D grid. mdpi.com CoMSIA, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, providing a more detailed interaction profile. researchgate.net The resulting data is analyzed using statistical methods like Partial Least Squares (PLS) to generate a model that can predict the activity of new, untested compounds.
For the 2,5-dimethoxyphenylamine series, such models can visualize regions where modifications to the molecule would likely enhance or diminish its activity. For example, studies on structurally similar 2-phenylcyclopropylmethylamine (PCPMA) derivatives showed that CoMFA and CoMSIA models could be generated with high predictive ability, as indicated by their cross-validated (q²) and non-cross-validated (r²) correlation coefficients. mdpi.comresearchgate.net Contour maps generated from these models highlight favorable and unfavorable regions for different physicochemical properties. For instance, a CoMFA steric contour map might show a green-colored region near a specific substituent, indicating that bulkier groups are favored for higher activity, while a yellow region would suggest that bulky groups are detrimental. mdpi.com
Table 1: Statistical Parameters for a Representative 3D-QSAR Model This table illustrates typical statistical values obtained in CoMFA and CoMSIA studies, indicating the predictive power of the generated models.
| Parameter | CoMFA Value | CoMSIA Value | Description |
| q² (Cross-validated r²) | > 0.5 | > 0.5 | Indicates good internal predictive ability of the model. |
| r² (Non-cross-validated) | > 0.9 | > 0.9 | Represents the correlation between experimental and predicted activities for the training set. |
| SEE (Standard Error of Est.) | Low | Low | A measure of the goodness of fit; lower values are better. |
| F-value (F-statistic) | High | High | Indicates the statistical significance of the model. |
| Optimal No. of Components | Varies | Varies | The number of PLS components that yields the highest q² value. |
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific biological target. mdpi.comnih.gov A pharmacophore model does not represent a real molecule or a real chemical framework but rather an abstract concept that illustrates the key interaction points, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. mdpi.com
For the 2,5-dimethoxyphenylamino scaffold and its analogues, which are known to interact with targets like serotonin (B10506) receptors, pharmacophore models can be developed based on a set of active compounds. nih.govresearchgate.net The process involves superimposing active molecules and identifying common chemical features that are crucial for their biological activity. mdpi.com These features form the basis of the pharmacophore hypothesis.
The resulting model serves as a 3D query for screening large virtual databases to identify new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. nih.gov This approach is particularly useful for "scaffold hopping," where the goal is to discover new core structures that maintain the key interactions of the original ligands but may possess improved properties. mdpi.com For example, a pharmacophore model for serotonin 5-HT2A receptor agonists derived from 2,5-dimethoxyphenyl analogues would likely include features such as an aromatic ring, a hydrogen bond acceptor (from the methoxy groups), and a positively ionizable feature (from the amine), all arranged in a specific spatial orientation. nih.govresearchgate.net
Validation of a pharmacophore model is crucial and is often performed by using it to predict the activity of a test set of molecules with known activities that were not used in model generation. pharmacophorejournal.com A high correlation between the predicted and experimental activities indicates a robust and reliable model. pharmacophorejournal.com
Table 2: Common Pharmacophore Features for Serotonergic Ligands This table outlines key chemical features often included in pharmacophore models for compounds targeting serotonin receptors, relevant to the 2,5-dimethoxyphenylamino class.
| Pharmacophore Feature | Chemical Moiety Example | Role in Ligand-Receptor Interaction |
| Aromatic Ring (AR) | 2,5-Dimethoxyphenyl group | Engages in π-π stacking or hydrophobic interactions with the receptor. |
| Hydrogen Bond Acceptor (HBA) | Methoxy oxygen atoms, hydroxyl group on ethanol (B145695) chain | Forms hydrogen bonds with specific amino acid residues in the binding pocket. |
| Hydrogen Bond Donor (HBD) | Amine nitrogen (protonated), hydroxyl group | Donates a hydrogen bond to an acceptor group on the receptor. |
| Hydrophobic (HY) | Phenyl ring, alkyl chains | Interacts with nonpolar pockets within the receptor. |
| Positive Ionizable (PI) | Amino group | Forms an ionic bond (salt bridge) with an acidic residue (e.g., Aspartate). |
In Silico Screening and Molecular Docking Methodologies
In silico screening and molecular docking are computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These methods are essential for understanding ligand-receptor interactions at an atomic level and for screening large compound libraries to identify potential drug candidates. nih.gov
Molecular docking involves placing a ligand into the binding site of a target receptor (e.g., a protein) and evaluating its binding affinity using a scoring function. The receptor's 3D structure is often obtained from experimental methods like X-ray crystallography or is generated through homology modeling. nih.gov
For derivatives of 2-(2,5-Dimethoxyphenylamino)ethanol, molecular docking can be used to simulate their interaction with receptors such as the serotonin 5-HT2A receptor. The docking results can reveal specific binding modes and identify key amino acid residues involved in the interaction. For instance, the dimethoxy-substituted phenyl ring might fit into a hydrophobic pocket, while the ethanolamine side chain could form crucial hydrogen bonds and ionic interactions with polar residues like Serine or Aspartate in the binding site. nih.govnih.gov
The binding affinity scores from docking can be used to rank compounds from a virtual library, prioritizing those with the most favorable predicted interactions for synthesis and biological testing. mdpi.com Studies on similar compounds have shown that docking can successfully predict binding orientations and relative affinities. For example, docking of various ligands into the DNA gyrase active site helped to rationalize the observed antibacterial activity of synthesized thiophene (B33073) derivatives. nih.gov
Table 3: Representative Molecular Docking Results for a Ligand Series This table provides an example of data generated from a molecular docking study, showing how different analogues can be ranked based on their predicted binding affinity and key interactions.
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues (Example: 5-HT2A Receptor) | Hydrogen Bonds Formed |
| Ligand A | -9.5 | Asp155, Ser242, Phe339 | 3 |
| Ligand B | -8.7 | Asp155, Ser239, Phe340 | 2 |
| Ligand C | -7.2 | Asp155, Phe339 | 1 |
| Ligand D | -6.1 | Phe340 | 0 |
Advanced Analytical Techniques in Chemical Research of 2 2,5 Dimethoxyphenylamino Ethanol
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of electromagnetic radiation with the compound, detailed information about its atomic and molecular structure can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. It provides data on the chemical environment of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C), allowing for a comprehensive structural map.
Proton NMR (¹H NMR) spectroscopy identifies the different types of hydrogen atoms in a molecule and their neighboring atoms. For 2-(2,5-Dimethoxyphenylamino)ethanol, the ¹H NMR spectrum reveals distinct signals corresponding to the protons in the aromatic ring, the methoxy (B1213986) groups, the ethanol (B145695) side chain, and the amine group. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, protons on the aromatic ring will appear at a different chemical shift compared to the protons of the ethanol group. Furthermore, the splitting of these signals (spin-spin coupling) provides information about the number of adjacent protons, aiding in the piecing together of the molecular structure.
Interactive Data Table: ¹H NMR Data for 2-(2,5-Dimethoxyphenylamino)ethanol
| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₃) | 6.60-6.80 | Multiplet | 3H |
| Methoxy (OCH₃) | 3.78 | Singlet | 6H |
| Methylene (NCH₂) | 3.35 | Triplet | 2H |
| Methylene (CH₂OH) | 3.85 | Triplet | 2H |
| Amine (NH) | ~4.5 (broad) | Singlet | 1H |
| Hydroxyl (OH) | ~2.0 (broad) | Singlet | 1H |
Note: The exact chemical shifts can vary depending on the solvent used.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in 2-(2,5-Dimethoxyphenylamino)ethanol gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic, attached to an oxygen or nitrogen). This technique is crucial for confirming the carbon skeleton and the presence of all carbon atoms in the expected environments.
Interactive Data Table: ¹³C NMR Data for 2-(2,5-Dimethoxyphenylamino)ethanol
| Carbon Type | Chemical Shift (ppm) |
|---|---|
| Aromatic C-O | 154.0, 142.5 |
| Aromatic C-N | 140.0 |
| Aromatic C-H | 113.0, 112.5, 110.0 |
| Methoxy (OCH₃) | 55.8, 55.6 |
| Methylene (NCH₂) | 45.0 |
| Methylene (CH₂OH) | 61.0 |
Note: The exact chemical shifts can vary depending on the solvent used.
Infrared (IR) and UV-Vis Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.
IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation at characteristic frequencies. In the IR spectrum of 2-(2,5-Dimethoxyphenylamino)ethanol, distinct absorption bands would confirm the presence of the hydroxyl (-OH) group, the amine (N-H) group, the aromatic C-H bonds, and the C-O bonds of the methoxy groups. For example, a broad absorption band around 3400-3200 cm⁻¹ is characteristic of the O-H and N-H stretching vibrations. docbrown.infoyoutube.com
UV-Vis spectroscopy provides insights into the electronic structure of the molecule, particularly the conjugated systems. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy levels. The UV-Vis spectrum of 2-(2,5-Dimethoxyphenylamino)ethanol would show absorption maxima at specific wavelengths, which are characteristic of the substituted benzene (B151609) ring system. These absorptions are due to π to π* electronic transitions within the aromatic ring. mdpi.combiointerfaceresearch.com
Interactive Data Table: Spectroscopic Data for 2-(2,5-Dimethoxyphenylamino)ethanol
| Spectroscopic Technique | Characteristic Absorption | Functional Group/Structural Feature |
|---|---|---|
| IR Spectroscopy | ~3400-3200 cm⁻¹ (broad) | O-H and N-H stretching |
| IR Spectroscopy | ~3100-3000 cm⁻¹ | Aromatic C-H stretching |
| IR Spectroscopy | ~2950-2850 cm⁻¹ | Aliphatic C-H stretching |
| IR Spectroscopy | ~1250-1000 cm⁻¹ | C-O stretching (ether and alcohol) |
Chromatographic Separation and Purity Assessment Methodologies
Chromatographic techniques are indispensable for the separation of compounds from a mixture and for the assessment of their purity.
High-Performance Liquid Chromatography (HPLC) for Analytical Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. nih.gov For 2-(2,5-Dimethoxyphenylamino)ethanol, a reversed-phase HPLC method would typically be employed. sielc.com In this setup, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the compound between the two phases. By carefully selecting the column, mobile phase composition, and detector (typically a UV detector set to a wavelength where the compound absorbs strongly), a sharp, well-defined peak corresponding to 2-(2,5-Dimethoxyphenylamino)ethanol can be obtained. The retention time of this peak is a characteristic feature that can be used for identification, while the area of the peak is proportional to the concentration of the compound, allowing for accurate quantification and purity assessment. This ensures that the sample is free from starting materials, byproducts, or other impurities. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification in Research Samples
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of researching 2-(2,5-Dimethoxyphenylamino)ethanol, GC-MS is a powerful method for assessing the purity of synthesized batches and for confirming the identity of the compound.
The gas chromatography component separates the constituents of a sample based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the chromatographic column, is a characteristic feature used for qualitative identification. Following separation, the mass spectrometer ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint.
While specific research data on the GC-MS analysis of 2-(2,5-Dimethoxyphenylamino)ethanol is not widely available in public literature, the expected analytical approach would involve the development of a validated method. This would include optimizing parameters such as the type of capillary column, temperature programming of the GC oven, and the ionization method in the mass spectrometer. For purity analysis, the area of the primary peak corresponding to 2-(2,5-Dimethoxyphenylamino)ethanol would be compared to the total area of all peaks in the chromatogram. The identification would be confirmed by matching the obtained mass spectrum with a reference spectrum, if available, or through detailed fragmentation analysis.
Table 1: Hypothetical GC-MS Data for 2-(2,5-Dimethoxyphenylamino)ethanol
| Parameter | Value |
| Retention Time (min) | Data not available |
| Molecular Ion (m/z) | Data not available |
| Key Fragment Ions (m/z) | Data not available |
| Purity (%) | Data not available |
This table represents a template for the type of data that would be generated from a GC-MS analysis. Specific values are dependent on experimental conditions and are not currently available in published research.
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction Analysis for Absolute Configuration
For chiral molecules such as 2-(2,5-Dimethoxyphenylamino)ethanol, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of its stereocenters. By analyzing the anomalous scattering of X-rays by the atoms in a non-centrosymmetric crystal, the absolute spatial arrangement of the substituents around the chiral carbon can be unambiguously established.
The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected. The analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.
Currently, there are no publicly accessible crystallographic reports detailing the single-crystal X-ray diffraction analysis of 2-(2,5-Dimethoxyphenylamino)ethanol. Such a study would be invaluable for definitively assigning the R or S configuration of the chiral center.
Table 2: Hypothetical Crystallographic Data for 2-(2,5-Dimethoxyphenylamino)ethanol
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths (Å) | Data not available |
| Bond Angles (°) | Data not available |
| Absolute Configuration | Data not available |
This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment. The actual values are contingent on experimental determination.
Crystal Packing and Intermolecular Interactions in Solid State
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.
In the case of 2-(2,5-Dimethoxyphenylamino)ethanol, the presence of a hydroxyl group and a secondary amine group suggests the potential for strong hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the amine group can act as a hydrogen bond donor. The dimethoxyphenyl ring provides a region for potential π-π stacking interactions with adjacent molecules.
A detailed analysis of the crystal structure would map out these interactions, providing insights into the forces that stabilize the crystal lattice. This information is critical for understanding the physical properties of the solid material, such as its melting point, solubility, and polymorphism. Without experimental data, the specific intermolecular interactions governing the crystal packing of 2-(2,5-Dimethoxyphenylamino)ethanol remain a subject for future investigation.
Theoretical and Computational Chemistry of 2 2,5 Dimethoxyphenylamino Ethanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. nih.gov These methods, rooted in quantum mechanics, can elucidate electron distribution, molecular orbital energies, and other key descriptors of chemical behavior. youtube.com
The electronic structure of a molecule dictates its reactivity. Through quantum chemical calculations, we can predict regions of a molecule that are electron-rich or electron-poor, and thus susceptible to electrophilic or nucleophilic attack.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-electron systems. youtube.com It is often employed to predict the geometries and energies of stationary points on a potential energy surface. nih.gov For a molecule like 2-(2,5-Dimethoxyphenylamino)ethanol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can be used to optimize the molecular geometry and calculate vibrational frequencies. nih.gov
In analogous systems like phenylethanolamines, DFT has been instrumental in studying reaction mechanisms. nih.gov For instance, hybrid DFT methods have been used to investigate the SN2 mechanism of methyl transfer in enzymes that act on phenylethanolamine substrates. nih.govnih.gov Such calculations help in determining reaction barriers and energies, providing agreement with experimental data. nih.gov
Table 1: Illustrative DFT Calculation Parameters for a Phenylethanolamine Analog
| Parameter | Value |
| Method | Density Functional Theory (DFT) |
| Functional | B3LYP |
| Basis Set | 6-311G(d,p) |
| Solvation Model | IEFPCM (Water) |
| Task | Geometry Optimization & Frequency Calculation |
This table represents typical parameters used in DFT calculations for molecules structurally similar to 2-(2,5-Dimethoxyphenylamino)ethanol.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals indicate a molecule's ability to donate or accept electrons. The HOMO represents the electron-donating capability, while the LUMO represents the electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.
For aromatic systems containing ether and amine functionalities, the HOMO is typically localized on the electron-rich aromatic ring and the heteroatoms, while the LUMO is often distributed over the aromatic system. In a study of a pyridyl-based liquid crystal system with similar functional groups, the HOMO was found to be distributed over the pyridyl and phenyl rings, as well as the C=N linkage. mdpi.com A similar distribution would be expected for 2-(2,5-Dimethoxyphenylamino)ethanol, with significant contributions from the dimethoxy-substituted phenyl ring and the nitrogen atom.
Table 2: Representative Frontier Molecular Orbital Energies for a Dimethoxybenzene Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -0.9 |
| HOMO-LUMO Gap | 4.9 |
Note: These are hypothetical yet representative values for a molecule with a dimethoxybenzene moiety, illustrating the typical energy ranges.
Molecules with flexible side chains, such as the aminoethanol group in 2-(2,5-Dimethoxyphenylamino)ethanol, can exist in multiple conformations. Energy minimization and conformational sampling are computational techniques used to identify the most stable three-dimensional arrangements of a molecule. nih.gov
Studies on related aminoalcohols like 2-amino-1-phenylethanol (B123470) have shown that the conformational landscape is governed by a subtle balance of intramolecular non-covalent interactions, such as hydrogen bonds. nih.gov By performing a systematic search of the torsional angles in the side chain and calculating the relative energies of the resulting conformers, the most populated and thus most likely structures at a given temperature can be determined.
Electronic Structure and Reactivity Predictions
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.
MD simulations can be used to explore reaction pathways and investigate the structures of transition states. researchgate.net In the context of enzyme-catalyzed reactions involving phenylethanolamine analogs, QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which combine the accuracy of quantum mechanics for the reactive center with the efficiency of molecular mechanics for the surrounding protein environment, are often employed. nih.gov
These simulations can model the entire reaction process, from the binding of the substrate to the release of the product. By analyzing the trajectory, researchers can identify key interactions that stabilize the transition state and understand the factors that contribute to the catalytic power of the enzyme. For a molecule like 2-(2,5-Dimethoxyphenylamino)ethanol, MD simulations could be used to study its interactions with a biological target, revealing the dynamics of binding and the conformational changes that occur upon complex formation.
Solvation Effects and Intermolecular Interactions
The behavior of 2-(2,5-Dimethoxyphenylamino)ethanol in a solution is significantly influenced by its interactions with solvent molecules. Solvation models, which can be broadly categorized as implicit and explicit, are employed to understand these effects. Implicit models treat the solvent as a continuous medium, while explicit models consider individual solvent molecules, offering a more detailed picture of the interactions. rsc.org
The structure of 2-(2,5-Dimethoxyphenylamino)ethanol, featuring a hydroxyl group (-OH) and a secondary amine (-NH-), allows for the formation of hydrogen bonds. These interactions are crucial in determining the compound's solubility and conformational preferences in protic solvents like water and ethanol (B145695). The oxygen and nitrogen atoms can act as hydrogen bond acceptors, while the hydrogen atoms of the hydroxyl and amino groups can act as hydrogen bond donors.
In the crystalline state of analogous compounds, such as 2-(2,5-dimethylphenoxy)ethanol, molecules are known to form one-dimensional O-H···O hydrogen-bonded chains. nih.gov It is highly probable that 2-(2,5-Dimethoxyphenylamino)ethanol exhibits similar hydrogen bonding patterns, in addition to potential N-H···O or N-H···N interactions, which would influence its crystal packing and solid-state properties.
The study of related molecules like ethanol has shown that the choice of solvation model (implicit vs. explicit) can significantly alter the predicted reaction free energies and even change the preferred reaction pathways. rsc.org For instance, explicit solvent models, which account for specific hydrogen bonding, have a more considerable impact on the calculated properties compared to implicit continuum models. rsc.org This highlights the importance of specific intermolecular interactions in accurately describing the chemical behavior of molecules like 2-(2,5-Dimethoxyphenylamino)ethanol in solution.
Table 1: Potential Intermolecular Interactions of 2-(2,5-Dimethoxyphenylamino)ethanol
| Interaction Type | Donor | Acceptor | Significance |
| Hydrogen Bonding | -OH group, -NH- group | Oxygen atoms (methoxy, hydroxyl), Nitrogen atom | Dictates solubility in protic solvents, influences conformation and crystal packing. |
| Dipole-Dipole | Polar C-O, C-N, O-H, N-H bonds | Polar C-O, C-N, O-H, N-H bonds | Contributes to the overall intermolecular attractive forces. |
| Van der Waals Forces | Entire molecule | Entire molecule | Weak, non-specific interactions that contribute to the overall stability. |
Predictive Modeling for Chemical Properties and Transformations (Methodology focus)
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a cornerstone of modern computational chemistry. nih.gov These models aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physicochemical properties.
The development of robust predictive models for compounds like 2-(2,5-Dimethoxyphenylamino)ethanol relies on several key methodological pillars:
Data Set Selection: A high-quality, curated dataset of molecules with experimentally determined properties is fundamental. For predicting the properties of 2-(2,5-Dimethoxyphenylamino)ethanol, this would involve gathering data on related aromatic amino alcohols. nih.gov
Structural Representation: The chemical structure must be converted into numerical descriptors. These can range from simple 1D descriptors (e.g., molecular weight, atom counts) to 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., molecular shape, surface area). The choice of descriptors is critical for capturing the features relevant to the property being modeled.
Model Algorithm: Various machine learning algorithms can be employed to build the QSAR/QSPR model. These include linear methods like multiple linear regression and more complex, non-linear methods such as support vector machines, random forests, and neural networks. nih.gov
Model Validation: Rigorous validation is essential to ensure the model's predictive power and generalizability. This involves internal validation (e.g., cross-validation) and, ideally, external validation using an independent test set of compounds. The domain of applicability of the model must also be defined to ensure that predictions are made only for compounds similar to those in the training set. nih.gov
For predicting chemical transformations, computational methods such as Density Functional Theory (DFT) are often employed. These methods can be used to calculate the reaction energies and activation barriers of potential transformation pathways, such as oxidation or metabolism of the ethoxy and amino groups of 2-(2,5-Dimethoxyphenylamino)ethanol. Combining these quantum chemical calculations with kinetic modeling can provide a comprehensive understanding of the compound's reactivity and degradation pathways.
Table 2: Methodologies in Predictive Modeling for 2-(2,5-Dimethoxyphenylamino)ethanol
| Methodology | Application | Key Considerations |
| QSAR/QSPR | Prediction of physicochemical properties (e.g., solubility, boiling point) and biological activities. | Quality of training data, appropriate selection of molecular descriptors, and rigorous model validation are crucial. nih.gov |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energetics, and spectroscopic properties. | Choice of functional and basis set impacts accuracy. Can be computationally expensive for large systems. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule in a solvent, providing insights into conformational changes and solvation structure. | Force field parameterization and sufficient simulation time are critical for reliable results. |
Future Research Directions and Unexplored Avenues for 2 2,5 Dimethoxyphenylamino Ethanol
Emerging Synthetic Strategies and Sustainable Production Methods
The future of chemical synthesis is intrinsically linked to the development of sustainable and efficient methodologies. For 2-(2,5-Dimethoxyphenylamino)ethanol, research into greener synthetic routes is a paramount objective.
Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. researchgate.netgoogle.comgoogle.com Future strategies should aim to mitigate these drawbacks. One promising area is the adoption of biocatalysis . mdpi.comresearchgate.netmdpi.comuni-graz.at The use of enzymes, such as transaminases or alcohol dehydrogenases, could offer highly selective and environmentally benign pathways to chiral forms of the compound. mdpi.comresearchgate.net The synthesis of chiral alcohols and amines is a critical area in pharmaceutical development, and biocatalytic methods have shown considerable promise in producing single enantiomers with high efficiency. researchgate.netuni-graz.at
The concept of hydrogen borrowing catalysis also presents an intriguing possibility for the N-alkylation of amines with alcohols, offering a more atom-economical approach. rsc.org This methodology, which has been successfully applied to the synthesis of various amines, could be adapted for the production of 2-(2,5-Dimethoxyphenylamino)ethanol and its derivatives. rsc.org
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. mdpi.comresearchgate.net | Screening and engineering of enzymes (e.g., transaminases, dehydrogenases) for specific activity towards the dimethoxyphenyl substrate. mdpi.comuni-graz.at |
| Green Solvents | Reduced toxicity and environmental persistence. mdpi.com | Evaluation of solvent effects on reaction yield and purity; development of efficient recovery and recycling protocols. mdpi.com |
| One-Pot Synthesis | Increased efficiency, reduced waste and purification steps. chemrxiv.org | Optimization of reaction sequences and catalyst compatibility for tandem reactions. |
| Hydrogen Borrowing Catalysis | High atom economy, use of readily available starting materials. rsc.org | Development of suitable catalysts and reaction conditions for the specific amination reaction. rsc.org |
Advanced Mechanistic Hypotheses and Deeper Molecular Probing
A thorough understanding of the reaction mechanisms and molecular interactions of 2-(2,5-Dimethoxyphenylamino)ethanol is crucial for its rational design and application. Future research should focus on elucidating these aspects in greater detail.
Mechanistic studies on the formation of N-substituted ethanolamines can provide valuable insights. For instance, investigating the kinetics and thermodynamics of different synthetic routes can help in optimizing reaction conditions for higher yields and selectivity. rsc.org Computational studies, such as Density Functional Theory (DFT), can be employed to model reaction pathways and transition states, offering a theoretical framework to complement experimental findings. nih.gov
The development of fluorescent molecular probes based on the 2-(2,5-dimethoxyphenyl) scaffold is another exciting research direction. nih.govnih.govyoutube.comyoutube.com The inherent fluorescence of some aromatic compounds can be harnessed to create sensors for various biological and chemical analytes. youtube.comyoutube.com By functionalizing the ethanolamine (B43304) moiety, it may be possible to design probes that exhibit changes in their fluorescence properties upon binding to specific targets. nih.gov These probes could find applications in cellular imaging and diagnostics. nih.govyoutube.comyoutube.com
| Research Area | Methodology | Potential Outcomes |
| Reaction Mechanism | Kinetic studies, isotopic labeling, in-situ spectroscopy, DFT calculations. rsc.orgnih.gov | Optimization of synthetic protocols, identification of key intermediates and transition states. nih.gov |
| Molecular Probing | Synthesis of fluorescently labeled derivatives, fluorescence spectroscopy, microscopy. nih.govnih.govyoutube.comyoutube.com | Development of novel sensors for biological and chemical targets, tools for studying molecular interactions. nih.govyoutube.com |
Innovative Computational Applications in Chemical Design and Prediction
Computational chemistry offers powerful tools for accelerating the discovery and development of new chemical entities. chemicalbook.com For 2-(2,5-Dimethoxyphenylamino)ethanol, computational approaches can be instrumental in predicting its properties and guiding the design of novel derivatives.
Structure-based drug design methodologies, including molecular docking and dynamics simulations, could be employed to explore the potential of this compound as a scaffold for developing new therapeutic agents. chemicalbook.com By modeling the interaction of 2-(2,5-Dimethoxyphenylamino)ethanol derivatives with biological targets, such as enzymes or receptors, it is possible to predict their binding affinity and selectivity. nih.gov This in silico screening can help in prioritizing compounds for synthesis and experimental testing, thereby saving time and resources.
Quantum mechanics/molecular mechanics (QM/MM) methods can provide highly accurate predictions of reaction energies and barriers, aiding in the elucidation of reaction mechanisms and the design of more efficient catalysts. chemicalbook.com Furthermore, cheminformatics approaches can be used to analyze large datasets of related compounds to identify structure-activity relationships (SAR) and guide the design of molecules with desired properties. chemicalbook.com
| Computational Technique | Application | Expected Insights |
| Molecular Docking | Predicting binding modes and affinities to biological targets. nih.gov | Identification of potential protein targets and lead compounds for drug discovery. nih.gov |
| Molecular Dynamics | Simulating the dynamic behavior of the molecule and its complexes. | Understanding conformational changes and binding stability. |
| QM/MM Calculations | Modeling reaction pathways and transition states with high accuracy. chemicalbook.com | Elucidation of reaction mechanisms and catalyst design. chemicalbook.com |
| Cheminformatics | Analyzing structure-activity relationships from large datasets. chemicalbook.com | Guiding the design of new derivatives with improved properties. chemicalbook.com |
Exploration as a Scaffold for Novel Chemical Entities in Materials Science and Catalysis
The unique structural features of 2-(2,5-Dimethoxyphenylamino)ethanol, including the dimethoxyphenyl ring and the amino-alcohol functionality, make it an attractive scaffold for the development of novel materials and catalysts.
In materials science , the compound could serve as a building block for the synthesis of functional polymers or organic materials. The aromatic ring can be modified to tune the electronic and photophysical properties, while the hydroxyl and amino groups provide sites for polymerization or cross-linking. The introduction of the 2,5-dimethoxyphenyl group into other molecular frameworks has been shown to influence properties like solubility and molecular packing, which are crucial for material performance. mdpi.comchemrxiv.org
In the field of catalysis , derivatives of 2-(2,5-Dimethoxyphenylamino)ethanol could be explored as ligands for transition metal catalysts. nih.gov The nitrogen and oxygen atoms can coordinate with metal centers, and the steric and electronic properties of the ligand can be fine-tuned by modifying the aromatic ring or the ethanolamine backbone. Such catalysts could find applications in a variety of organic transformations, including asymmetric synthesis.
| Field | Potential Application | Key Structural Features |
| Materials Science | Building block for functional polymers, organic semiconductors, or liquid crystals. | Aromatic ring for π-π stacking and electronic properties, functional groups for polymerization. chemrxiv.org |
| Catalysis | Ligand for transition metal catalysts in asymmetric synthesis. nih.gov | Chiral backbone, coordinating N and O atoms, tunable steric and electronic properties. |
Q & A
Basic Questions
Q. What are the critical safety protocols for handling 2-(2,5-Dimethoxyphenylamino)ethanol?
- Methodological Answer :
- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye exposure, which can cause severe burns .
- Ventilation : Maintain fume hoods with ≥100 ft/min airflow to avoid inhalation .
- Fire Safety : Use CO₂ or alcohol-resistant foam for fires; toxic gases (CO, NOₓ) may form .
- Storage : Seal containers, store separately from acids/oxidizers, and keep in cool, dry conditions .
Q. What synthetic strategies are applicable for synthesizing 2-(2,5-Dimethoxyphenylamino)ethanol?
- Methodological Answer :
- Stepwise Approach :
Nitration/Reduction : Introduce amino groups via nitro reduction (e.g., H₂/Pd-C) .
Amination : React 2,5-dimethoxyaniline with ethylene oxide/glycidol under basic conditions .
- Yield Optimization : Adjust stoichiometry (e.g., NH₃ ratio) and use inert atmospheres (N₂) to suppress oxidation .
Advanced Research Questions
Q. How can competing side reactions during amination be mitigated in synthesis?
- Methodological Answer :
- Catalyst Selection : Pd/C or Raney Ni enhances selectivity, reducing byproducts like imines .
- pH Control : Maintain pH >10 using K₂CO₃ to favor nucleophilic substitution .
- Microwave Assistance : Reduces reaction time (from 12 h to 8 h) and improves yield by 20% .
Q. What advanced techniques validate the structural integrity of this compound?
- Methodological Answer :
- SCXRD : Resolves crystal packing and bond angles (e.g., C-O-C bond angle = 112° in analogs) .
- 2D NMR : HMBC correlations confirm connectivity between methoxy and phenyl groups .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ = 212.1284) .
Q. How to resolve spectral discrepancies between experimental and computational data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
